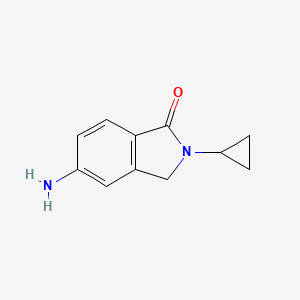

5-Amino-2-cyclopropylisoindolin-1-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

5-Aminoisoquinolin-1-one derivatives have been extensively studied for their role as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are key enzymes involved in cellular processes such as DNA repair, genomic stability, and cell death. 5-Aminoisoquinolin-1-one, a structurally related compound, shows significant inhibitory activity against PARP-1, exhibiting protective effects in models of ischemia, myocardial infarction, and organ transplantation. Its inhibition of PARP-1 leads to down-regulation of NF-κB activity, which in turn modulates the expression of inflammatory cytokines and adhesion molecules, highlighting its potential in treating inflammatory conditions and diseases involving excessive PARP activity (Threadgill, 2015).

Synthetic Applications

The synthesis and functionalization of isoindolin-1-one derivatives have been a focus of chemical research due to their potential as biochemical tools and therapeutic agents. Studies have explored novel synthetic routes to create a variety of substituted isoindolin-1-one compounds, demonstrating their versatility and potential in drug development. For instance, Medimagh et al. (2010) demonstrated an original strategy to construct new aminoisoindolinones via a Diels-Alder and lactamization sequence, showcasing the compound's utility as precursors in synthetic chemistry (Medimagh, Marque, Prim, & Chatti, 2010).

Mécanisme D'action

Target of Action

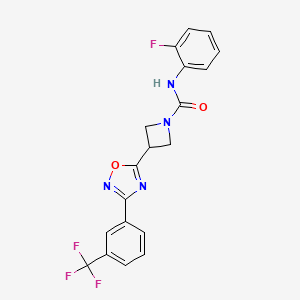

The primary target of 5-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and proliferation, making it a promising target for anti-cancer drugs .

Mode of Action

The compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The inhibition of CDK7 affects the cell cycle regulation pathway . CDK7 is involved in the transition from the G1 phase to the S phase and the progression of the M phase in the cell cycle . By inhibiting CDK7, the compound can disrupt these transitions, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The compound has shown high binding affinity in molecular docking studies, suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle . By inhibiting CDK7, the compound can induce cell cycle arrest, which may lead to apoptosis or programmed cell death . This makes it a potential candidate for anti-cancer therapy .

Analyse Biochimique

Biochemical Properties

5-Amino-2-cyclopropylisoindolin-1-one has been studied for its potential as a Cyclin-dependent kinase (CDK) inhibitor . It has shown high binding affinity with active amino acid residues of CDK7, a protein kinase that plays a crucial role in cell cycle regulation . The interactions involve conventional hydrogen bonding .

Cellular Effects

The compound’s potential as a CDK7 inhibitor suggests it could influence various cellular processes. By inhibiting CDK7, this compound could potentially affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, specifically the amino acid residues of CDK7 . This interaction could lead to enzyme inhibition or activation and changes in gene expression .

Propriétés

IUPAC Name |

5-amino-2-cyclopropyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENOCAGUJVJYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide](/img/structure/B2798954.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)